molecular formula C24H16FN5O B2760999 Clk1-IN-1 CAS No. 2123491-32-5

Clk1-IN-1

カタログ番号 B2760999
CAS番号: 2123491-32-5
分子量: 409.424
InChIキー: BHKVSOQUPYXVRZ-AWEZNQCLSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CLK1-IN-1 is a potent and selective inhibitor of the Cdc2-like kinase 1 (CLK1) with an IC50 of 2 nM .


Chemical Reactions Analysis

This compound is a potent inhibitor of CLK1, CLK2, and CLK4 . It is known to interact with these kinases, but the exact chemical reactions are not detailed in the available resources. This compound is known to have a strong inhibitory effect on CLK1, with an IC50 of 2 nM .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 416.4 and a molecular formula of C19H15F3N6O2. It has a MollogP of 3.42 and a PSA of 86.46. It has no chiral centres, 6 rotatable bonds, 9 hydrogen bond acceptors, and 1 hydrogen bond donor .

科学的研究の応用

Alzheimer's Disease Therapy

CLK1, a member of the cdc2-like kinases (CLKs), plays a significant role in the pathophysiology of Alzheimer's disease. CLK1 is involved in the regulation of RNA splicing and has been targeted for therapeutic strategies against Alzheimer's. Marine alkaloids like Leucettamine B and synthetic molecules such as KH-CB19 show inhibitory activity against CLK1, indicating potential in Alzheimer's disease drug discovery and development (Jain et al., 2014).

Role in Neuroinflammation and Parkinson's Disease

CLK1 deficiency in microglia enhances proinflammatory responses and promotes aerobic glycolysis, contributing to neuroinflammation and dopaminergic cell death. This suggests that CLK1 plays a role in neuroinflammatory processes and may be relevant in Parkinson's Disease. Inhibition of glycolysis can potentially counteract the effects of CLK1 deficiency, highlighting its therapeutic potential (Gu et al., 2017).

Antiviral Therapy Potential

CLK1 has been identified as important in the replication of various viruses, including influenza A, chikungunya, HIV-1, and West Nile virus. Recombinant CLK1 kinase, complexed with specific inhibitors, shows promise as a target for host-directed antiviral therapy, potentially effective against emerging viruses (Dekel et al., 2020).

Cancer Treatment

CLK1 has emerged as a promising target for treating diseases where deregulated alternative splicing is involved, including solid cancers. Small molecules targeting CLK1 are in clinical trials, showing potential in tumor progression treatments. However, challenges in selectivity, particularly regarding Dyrk kinases and haspin, exist (ElHady et al., 2022).

Glioma Chemoresistance

CLK1 plays a role in glioma chemoresistance, as its expression levels correlate with sensitivity to chemotherapeutic agents. CLK1 regulates chemoresistance through the AMPK/mTOR/HIF-1α mediated glycolysis pathway, providing a potential target for overcoming chemoresistance in glioma treatment (Zhang et al., 2017).

Gastric Cancer Therapy

Phosphoproteomic analysis in gastric cancer identified CLK1 as a crucial regulator in the splicing process, suggesting its role as a novel therapeutic target in gastric cancer treatment. Inhibition of CLK1 resulted in decreased cell viability, proliferation, invasion, and migration in gastric cancer cells, underscoring its potential in therapeutic strategies (Babu et al., 2020).

作用機序

CLK1-IN-1 is a potent and selective inhibitor of the Cdc2-like kinase 1 (CLK1). It works by inhibiting CLK1, a kinase that plays a crucial role in the regulation of the splicing process in cells .

Safety and Hazards

CLK1-IN-1 is a research chemical and should be handled with care. It is recommended to avoid inhalation and contact with skin, eyes, and clothing. It may cause irritation to the skin and eyes. In case of contact, it is advised to wash the area with plenty of water and seek medical advice .

特性

IUPAC Name

5-[1-[(1S)-1-(4-fluorophenyl)ethyl]triazolo[4,5-c]quinolin-8-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16FN5O/c1-14(15-2-6-18(25)7-3-15)30-24-19-10-16(4-8-20(19)26-12-22(24)28-29-30)17-5-9-23-21(11-17)27-13-31-23/h2-14H,1H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKVSOQUPYXVRZ-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)N2C3=C4C=C(C=CC4=NC=C3N=N2)C5=CC6=C(C=C5)OC=N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)F)N2C3=C4C=C(C=CC4=NC=C3N=N2)C5=CC6=C(C=C5)OC=N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。